9-[3-methoxy-4-(3-methylbutoxy)phenyl]-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
Description
This compound belongs to the triazoloquinazolinone family, characterized by a fused bicyclic core structure comprising a triazole ring and a quinazolinone moiety. The molecule features a 3-methoxy-4-(3-methylbutoxy)phenyl substituent at position 9, which introduces steric bulk and modulates electronic properties.
Properties
Molecular Formula |
C23H30N4O3 |
|---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
9-[3-methoxy-4-(3-methylbutoxy)phenyl]-6,6-dimethyl-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
InChI |
InChI=1S/C23H30N4O3/c1-14(2)8-9-30-18-7-6-15(10-19(18)29-5)21-20-16(11-23(3,4)12-17(20)28)26-22-24-13-25-27(21)22/h6-7,10,13-14,21H,8-9,11-12H2,1-5H3,(H,24,25,26) |
InChI Key |
RBWUPSSMPKSVMN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCOC1=C(C=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC4=NC=NN24)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[3-methoxy-4-(3-methylbutoxy)phenyl]-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include phosphoryl chloride, sodium hydroxide, and various organic solvents .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and improved purification techniques. The specific methods used can vary depending on the scale of production and the desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
9-[3-methoxy-4-(3-methylbutoxy)phenyl]-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, can significantly affect the outcome of the reactions and the yield of the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and the reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions can produce reduced forms of the compound .
Scientific Research Applications
9-[3-methoxy-4-(3-methylbutoxy)phenyl]-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one has a wide range of scientific research applications, including:
Chemistry: This compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: This compound is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of 9-[3-methoxy-4-(3-methylbutoxy)phenyl]-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves its interaction with specific molecular targets and pathways. The triazole and quinazoline rings play a crucial role in its binding to target proteins and enzymes, leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their substituent-driven differences:
Key Observations :
- Electronic Effects : Bromine (in 2-bromophenyl derivatives) and methoxy groups (in the target compound) influence electron density, affecting binding to receptors. Bromine’s electron-withdrawing nature reduces nucleophilicity, whereas methoxy groups enhance resonance stabilization .
- Solubility : Hydroxyl-substituted analogues exhibit higher aqueous solubility, making them preferable for formulations requiring bioavailability .
Pharmacological Activity Comparison
- RXFP4 Agonism : The target compound demonstrates superior selectivity for RXFP4 over RXFP3, attributed to its bulky 3-methylbutoxy group, which minimizes off-target interactions. In contrast, 9-(4-hydroxyphenyl) analogues show broader receptor activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
